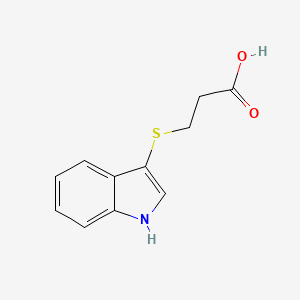

3-(1H-indol-3-ylsulfanyl)propanoic Acid

Beschreibung

Significance of Indole (B1671886) Scaffold in Contemporary Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of modern medicinal chemistry. researchgate.netnih.gov It is a "privileged scaffold," meaning it is a structural framework that can bind to multiple, diverse biological targets, making it a frequent component in the design of new therapeutic agents. researchgate.netnih.gov This versatility arises from the indole ring's unique electronic properties, its ability to participate in hydrogen bonding (as both a donor and acceptor), and its capacity for hydrophobic and π-stacking interactions with protein targets. researchgate.net

The indole moiety is found in a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. wikipedia.org Its presence extends to numerous FDA-approved drugs, such as the anti-inflammatory indomethacin, the anti-cancer vinca (B1221190) alkaloids (vinblastine and vincristine), and various agents targeting neurodegenerative disorders. nih.govnih.gov Researchers continue to harness the indole scaffold to develop compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netmdpi.com The ability to readily functionalize the indole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with specific biological targets. researchgate.net

Strategic Integration of Thioether Linkages in Bioactive Molecular Design

The incorporation of sulfur-containing functional groups, particularly thioethers (R-S-R'), is a well-established strategy in the design of bioactive molecules. nih.gov The thioether linkage offers a unique combination of properties that medicinal chemists can exploit. It is generally more stable to metabolic oxidation compared to a thiol (R-SH) group, yet it can be oxidized in vivo to the corresponding sulfoxide (B87167) and sulfone, which can alter the compound's polarity, solubility, and receptor binding affinity. nih.gov

Thioether linkages serve several key roles in molecular design:

Flexible Linkers: The C-S-C bond angle provides a flexible yet defined geometry, allowing for the connection of different pharmacophoric elements at optimal distances and orientations for target engagement.

Modulation of Physicochemical Properties: The sulfur atom can influence a molecule's lipophilicity and electronic distribution, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.

Bioisosteric Replacement: A thioether can act as a bioisostere for an ether or methylene (B1212753) group, offering a different set of electronic and steric properties that may lead to improved activity or selectivity. nih.gov

Direct Target Interaction: The lone pairs of electrons on the sulfur atom can act as hydrogen bond acceptors, contributing directly to the binding affinity of the molecule to its biological target. nih.gov

The strategic placement of a thioether linkage within a molecule, such as connecting an indole scaffold to a propanoic acid side chain, creates a novel chemical entity with a distinct three-dimensional structure and potential for new biological activities.

Classification and Nomenclature of Indole-Thioether-Propanoic Acid Systems

Compounds within this chemical family are classified based on the substitution patterns on the three core components: the indole ring, the thioether linkage, and the propanoic acid chain. The primary point of classification is the position of attachment on the indole ring. The most common and synthetically accessible substitution occurs at the C3 position of the indole, which is nucleophilic and readily undergoes electrophilic substitution. wikipedia.org

The systematic IUPAC nomenclature for these compounds follows established rules for naming substituted carboxylic acids and thioethers. chemistrysteps.com For the title compound, 3-(1H-indol-3-ylsulfanyl)propanoic acid , the name is deconstructed as follows:

propanoic acid : This is the parent structure, a three-carbon carboxylic acid.

3-(...) : This indicates that a substituent is attached to the third carbon of the propanoic acid chain.

(...)ylsulfanyl : This denotes a thioether linkage, where "yl" refers to the point of attachment of the substituent group and "sulfanyl" indicates the sulfur atom. chemistrysteps.com

1H-indol-3-yl : This specifies the substituent group. "Indol" refers to the indole ring system, "1H" indicates the position of the hydrogen on the nitrogen atom, and "-3-yl" signifies that the indole ring is attached to the sulfur atom at its C3 position. nih.gov

Therefore, the name precisely describes a propanoic acid molecule linked at its C3 position to a sulfur atom, which in turn is bonded to the C3 position of an indole ring.

Contextualizing this compound within the Indole-Thioether Chemical Space

This compound serves as a fundamental scaffold within the broader chemical space of indole-thioether derivatives. While extensive research has focused on the parent molecule, indole-3-propanoic acid (IPA), for its role as a gut microbiota metabolite and antioxidant, the introduction of a thioether linkage at the C3 position opens new avenues for structural modification and potential biological activity. nih.govnih.gov

The "indol-3-ylsulfanyl" moiety is a recognized structural unit and has been used as a synthetic intermediate in the creation of more complex heterocyclic systems, such as benzo-β-carbolines. nih.gov Research into closely related structures provides insight into the potential of this chemical class. For instance, studies on various 1-substituted-indol-3-ylsulfanyl-alkanecarboxylic acids have been conducted, exploring their synthesis and immunoactive properties. researchgate.net Furthermore, complex molecules incorporating both indole and thio-substituted acid moieties, such as 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, have been investigated for a range of biological activities, including anti-inflammatory and anti-allergic effects. mdpi.com

The synthesis of such compounds typically involves the reaction of an indole with a sulfur-containing reagent, followed by alkylation with a propanoic acid precursor, or a Michael addition of 3-mercaptoindole to an acrylic acid derivative. The reactivity of the indole C3-position and the nucleophilicity of sulfur are key to accessing these scaffolds. longdom.org The chemical properties of this compound and its derivatives are influenced by the interplay between the electron-rich indole ring, the flexible thioether bridge, and the acidic propanoic acid tail, making this a fertile area for further investigation in drug discovery.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Parent Compound |

| This compound | C₁₁H₁₁NO₂S | 221.28 | Indole |

| Indole-3-propanoic Acid nih.gov | C₁₁H₁₁NO₂ | 189.21 | Indole |

| Indole nih.gov | C₈H₇N | 117.15 | - |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1H-indol-3-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c13-11(14)5-6-15-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEKIXUQAPZEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355194 | |

| Record name | 3-(1H-indol-3-ylsulfanyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80412-20-0 | |

| Record name | 3-(1H-indol-3-ylsulfanyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Approaches in the Study of 3 1h Indol 3 Ylsulfanyl Propanoic Acid

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 3-(1H-indol-3-ylsulfanyl)propanoic acid, ¹H and ¹³C NMR spectra provide precise information about the molecular framework, including the connectivity of atoms and the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the indole (B1671886) ring, the propanoic acid chain, and the N-H group. The aromatic region typically displays signals for the protons at positions 2, 4, 5, 6, and 7 of the indole nucleus. The proton at C2 is often a singlet, while the protons on the benzene (B151609) portion of the indole ring appear as a complex multiplet system. The methylene (B1212753) protons (-CH₂-) of the propanoic acid chain adjacent to the sulfur atom and the carboxylic group appear as triplets, assuming coupling with each other. The indole N-H proton usually presents as a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom, confirming the carbon skeleton of the molecule. The presence of the thioether linkage (-S-) influences the chemical shifts of the adjacent carbon atoms (C3 of the indole and a -CH₂- of the propanoic acid chain) due to the electronegativity and shielding effects of sulfur.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole N-H | ~10.9 | Broad Singlet |

| Indole H-2 | ~7.2 | Singlet |

| Indole H-4, H-7 | ~7.5 - 7.8 | Multiplet |

| Indole H-5, H-6 | ~7.0 - 7.2 | Multiplet |

| -S-CH₂- | ~3.1 | Triplet |

| -CH₂-COOH | ~2.6 | Triplet |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molecular formula C₁₁H₁₁NO₂S), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. The expected monoisotopic mass is approximately 221.0510 Da.

Electron Ionization (EI) mass spectrometry would induce fragmentation, providing valuable structural information. The molecular ion peak [M]⁺ would be observed, and its fragmentation can be predicted to occur at the weakest bonds. Key fragmentation pathways would likely involve:

Cleavage of the C-S and S-C bonds, leading to fragments corresponding to the indolethio radical and the propanoic acid radical.

Loss of the carboxyl group (-COOH) as a radical, a common fragmentation for carboxylic acids, resulting in an [M-45]⁺ ion. libretexts.org

McLafferty rearrangement, if sterically possible, involving the carboxylic acid group.

Fragmentation of the indole ring itself, typically leading to the formation of a stable quinolinium-like cation.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 221 |

| [M - COOH]⁺ | Loss of carboxyl group | 176 |

| [C₈H₆NS]⁺ | Indole-3-thiol cation | 148 |

| [C₈H₇N]⁺ | Indole cation (skatole) | 130 |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent peaks would include a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹, which often overlaps with C-H stretching vibrations. docbrown.info A strong, sharp peak for the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. docbrown.info The N-H stretch of the indole ring will appear as a sharp to medium band around 3400 cm⁻¹. The C-S stretching vibration is typically weak and appears in the fingerprint region (800-600 cm⁻¹). Aromatic C-H and C=C stretching bands from the indole ring will also be present.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Broad, Strong |

| Indole N-H | Stretching | ~3400 | Medium, Sharp |

| Aromatic/Aliphatic C-H | Stretching | 3100 - 2850 | Medium |

| Carboxylic Acid C=O | Stretching | 1725 - 1700 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

Computational Chemistry and Molecular Modeling

Computational methods are vital for predicting the physicochemical properties, biological activity, and reactivity of molecules, guiding further experimental research.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is used to predict the binding affinity and mode of interaction between a ligand and its target protein. For this compound, docking simulations could be performed against a variety of known biological targets, such as enzymes or nuclear receptors, to identify potential binding partners. The results, typically expressed as a binding energy score (e.g., in kcal/mol), indicate the stability of the ligand-receptor complex. These simulations can also reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. frontiersin.orgresearchgate.net

In silico target prediction, also known as "target fishing" or "reverse docking," is an approach used to identify the potential protein targets of a small molecule. mdpi.com Instead of docking a ligand into a single known target, the ligand's structure is screened against a large database of 3D protein structures. mdpi.com Web-based tools like SwissTargetPrediction utilize the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar proteins. By inputting the structure of this compound, these tools can generate a ranked list of the most probable protein targets, which can then be used to hypothesize the molecule's mechanism of action and guide experimental validation.

Quantum chemical calculations, often using methods like Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. researchgate.net For this compound, these calculations can determine various properties:

Optimized Molecular Geometry: Predicts the most stable 3D conformation of the molecule.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for understanding how the molecule will interact with biological receptors.

Atomic Charges: Calculation of partial charges on each atom helps in understanding reactivity and intermolecular interactions.

These quantum calculations can elucidate the role of the sulfur atom in the molecule's electronic properties and its potential involvement in interactions with biological targets. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Indol-3-ylsulfanylacetic acid |

Following a comprehensive search for scientific literature on the biological and pharmacological activities of the specific chemical compound "this compound," it has been determined that there is no available research data corresponding to the detailed outline provided in your request.

Extensive searches were conducted to find information regarding the antimicrobial, anti-inflammatory, and immunomodulatory properties of this compound. These searches included targeted queries for its antibacterial efficacy against multidrug-resistant strains like Staphylococcus aureus, its antifungal and antitubercular properties, mechanistic studies of its antimicrobial action, and its effects on pro-inflammatory cytokines such as IL-1β, IL-2, and TNF-α.

The search results did not yield any specific studies or data sets for "this compound." While there is a body of research on other indole derivatives, such as indole-3-propionic acid (IPA), the strict requirement to focus solely on "this compound" prevents the inclusion of information on these related but structurally distinct compounds.

Therefore, we are unable to generate the requested article as the necessary scientific evidence for this particular compound is not present in the accessible literature. To proceed with the requested article, published research specifically investigating the biological activities of "this compound" would be required.

Biological Activities and Pharmacological Investigations of 3 1h Indol 3 Ylsulfanyl Propanoic Acid and Analogues

Anti-inflammatory and Immunomodulatory Studies

Influence on Immune Cell Activation and Proliferation

The gut microbiota-derived metabolite, Indole-3-propionic acid (IPA), demonstrates significant immunomodulatory effects. It plays a role in maintaining intestinal immune homeostasis by regulating epithelial integrity and suppressing the secretion of the pro-inflammatory cytokine IL-17A. researchgate.net Studies have shown that IPA can influence the balance of T helper cells, which are crucial for orchestrating immune responses. Specifically, IPA has been observed to decrease the population of pro-inflammatory Th17 cells while increasing anti-inflammatory regulatory T cells (Tregs). nih.govresearchgate.net This shift is significant as an imbalance between these T cell subsets is implicated in various inflammatory and autoimmune conditions.

Further research indicates that IPA can directly impact macrophage function, a key component of the innate immune system. In a mouse model of sepsis, IPA administration enhanced the phagocytic activity of macrophages, leading to improved bacterial clearance and reduced mortality. nih.govresearchgate.net This effect was linked to the partial activation of the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov Additionally, IPA has been shown to downregulate the production of the inflammatory cytokine IL-1β in macrophages by inhibiting the NF-κB signaling pathway. nih.gov

Table 1: Effects of Indole-3-propionic Acid (IPA) on Immune Cells

| Cell Type | Effect of IPA | Observed Outcome |

|---|---|---|

| T helper 17 (Th17) cells | Decrease in population | Reduced pro-inflammatory response |

| Regulatory T (Treg) cells | Increase in population | Enhanced anti-inflammatory response |

| Macrophages | Enhanced phagocytosis | Improved bacterial clearance |

| Macrophages | Decreased IL-1β production | Reduced inflammation |

Investigations into Aryl Hydrocarbon Receptor (AHR) Ligand Activity

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses, detoxification, and cell development. Many indole (B1671886) derivatives, which are metabolites of tryptophan produced by the gut microbiota, have been identified as AHR ligands. mdpi.com

Indole-3-propionic acid (IPA) is among the tryptophan metabolites that can serve as a ligand for the AHR. nih.govmdpi.com The activation of AHR by IPA has been shown to mediate some of its immunomodulatory effects. For instance, the IPA-induced enhancement of macrophage phagocytosis and subsequent protection against sepsis in mice were found to be dependent on AHR activation. nih.govnih.gov In studies related to neuroinflammation in a mouse model of Alzheimer's disease, a mixture of indoles including IPA upregulated AHR production, which in turn inhibited the NF-κB signaling pathway and the formation of the NLRP3 inflammasome, leading to reduced neuroinflammation. nih.gov

However, the activity of IPA as an AHR agonist is considered to be of low potency compared to other indole derivatives. mdpi.com Some studies have even reported that in certain contexts, such as alleviating E. coli-induced endometritis in mice, IPA did not rescue the protective effect of tryptophan, unlike other AHR ligands like indole and indole aldehyde. asm.org This suggests that the interaction of IPA with AHR might be cell-type and context-specific.

Table 2: Aryl Hydrocarbon Receptor (AHR) Activity of Indole-3-propionic Acid (IPA) and Other Tryptophan Metabolites

| Compound | AHR Agonist Efficacy | Reference |

|---|---|---|

| Indole-3-propionic acid (IPA) | Low | mdpi.com |

| Indole | High | mdpi.com |

| Indole-3-acetamide | High | mdpi.com |

| Indole-3-pyruvate | High | mdpi.com |

| Tryptamine | Medium | mdpi.com |

| Indole-3-acetate | Low | mdpi.com |

Neurobiological and Antioxidant Research

Hydroxyl Radical Scavenging and Antioxidant Capacity

Indole-3-propionic acid (IPA) is recognized as a potent antioxidant, particularly effective as a scavenger of hydroxyl radicals, one of the most reactive and damaging free radicals in biological systems. wikipedia.org Its capacity to scavenge hydroxyl radicals is reported to be even greater than that of melatonin, which is considered a highly potent endogenous antioxidant. wikipedia.orgnih.gov A key advantage of IPA as an antioxidant is that it does not appear to form reactive, pro-oxidant intermediates after scavenging radicals. wikipedia.orgnih.gov

This strong antioxidant activity contributes to its protective effects in various models of oxidative stress. mdpi.com For instance, IPA has been shown to protect against oxidative damage induced by hydrogen peroxide. nih.govresearchgate.net This inherent antioxidant and radical scavenging ability is a cornerstone of its neuroprotective properties. mdpi.comresearchgate.net

Neuroprotective Effects against Oxidative Stress and Neuronal Damage

The potent antioxidant properties of Indole-3-propionic acid (IPA) translate into significant neuroprotective effects against oxidative stress and neuronal damage. mdpi.comnih.gov In various experimental models, IPA has demonstrated the ability to shield neurons from toxic insults. It has been shown to completely protect primary neurons and neuroblastoma cells from oxidative damage and cell death caused by exposure to the Alzheimer's-related amyloid-beta peptide, as well as by hydrogen peroxide. nih.govresearchgate.net

In a model of cerebral ischemia, oral administration of IPA protected neurons from ischemic damage. researchgate.netnih.gov This neuroprotection was associated with a reduction in markers of oxidative stress, such as decreased lipid peroxidation and DNA damage in the hippocampus. researchgate.netnih.gov Furthermore, new hybrid compounds derived from IPA have shown strong neuroprotective and antioxidant activities, suggesting they could be prospective multifunctional agents for treating neurodegenerative disorders. nih.gov

Inhibition of Pathological Protein Aggregation (e.g., Amyloid-Beta Fibril Formation)

A key pathological hallmark of Alzheimer's disease is the aggregation of the amyloid-beta (Aβ) peptide into fibrillar plaques in the brain. nih.gov Indole-3-propionic acid (IPA) has been identified as an inhibitor of this pathological process. mdpi.comnih.gov Its ability to interfere with the formation of Aβ fibrils is a significant aspect of its neuroprotective profile, suggesting a potential disease-modifying role in Alzheimer's disease. nih.gov

The mechanism of inhibition is thought to be related to IPA's chemical chaperone-like activity, which helps prevent the misfolding and aggregation of proteins. mdpi.com This activity is not limited to Aβ; IPA has also been shown to inhibit the abnormal aggregation of other proteins implicated in neurodegenerative conditions like Parkinson's disease. mdpi.com The combination of its antioxidant, anti-inflammatory, and anti-aggregation properties makes IPA a promising candidate for the development of therapies for neurodegenerative diseases. mdpi.comnih.gov

Metabolic Regulation Studies

Indole-3-propionic acid (IPA), as a product of gut microbial metabolism, is increasingly recognized for its role in host metabolic regulation. nih.govnih.gov Research has linked circulating levels of IPA to various metabolic outcomes. Studies suggest that IPA can improve glucose metabolism and increase insulin (B600854) sensitivity. nih.govnih.gov

Table 3: Summary of Metabolic Effects of Indole-3-propionic Acid (IPA)

| Metabolic Area | Reported Effect of IPA | Reference |

|---|---|---|

| Glucose Metabolism | Improves blood glucose and insulin sensitivity | nih.govnih.gov |

| Lipid Metabolism | Inhibits liver lipid synthesis | nih.govnih.gov |

| Gut Health | Maintains intestinal barrier, corrects dysbiosis | nih.govnih.gov |

| Mitochondrial Function | Modulates mitochondrial respiration in cardiomyocytes | frontiersin.org |

| Cardiometabolic Health (Western Diet) | No improvement in outcomes | physiology.org |

Effects on Glucose Homeostasis and Insulin Sensitivity

The indole propanoic acid scaffold, particularly the well-studied analogue Indole-3-propionic acid (IPA), has been identified as a significant modulator of metabolic health, with notable effects on glucose regulation and insulin action. mdpi.com As a metabolite produced by gut microbiota, IPA is involved in host-microbe communication that influences systemic metabolism. mdpi.com

Research in animal models has demonstrated the potential of IPA to improve glycemic control. In a study involving male Sprague-Dawley rats, dietary supplementation with IPA for six weeks led to significant improvements in key metabolic markers. The study observed a notable decrease in fasting blood glucose levels. mdpi.com Concurrently, fasting plasma insulin levels were also reduced, suggesting an enhancement in insulin sensitivity. This was further supported by a reduction in the homeostatic model assessment (HOMA) index, a measure of insulin resistance. mdpi.com These findings highlight IPA as a promising molecule for addressing metabolic disorders associated with insulin resistance. mdpi.com

| Parameter | Observation | Implication |

|---|---|---|

| Fasting Blood Glucose | Significantly lowered | Improved glycemic control |

| Fasting Plasma Insulin | Reduced | Potential increase in insulin sensitivity |

| HOMA Index | Reduced | Decreased insulin resistance |

Modulation of Hepatic Lipid Synthesis and Metabolic Pathways

Analogues such as Indole-3-propionic acid (IPA) have demonstrated a capacity to beneficially modulate lipid metabolism within the liver. mdpi.com The accumulation of lipids in the liver is a key feature of metabolic dysfunction, and IPA appears to counteract this process. mdpi.comnih.gov

Studies using high-fat diet (HFD) mouse models of metabolic associated fatty liver disease (MAFLD) have shown that intervention with IPA can significantly ameliorate hepatic steatosis. nih.gov In these studies, IPA administration reversed the diet-induced accumulation of lipids in the liver. This was evidenced by significant reductions in liver triglyceride and total cholesterol levels. nih.gov Furthermore, IPA intervention was found to decrease the mRNA expression of CD36, a key fatty acid transporter protein involved in lipid uptake by hepatocytes. nih.gov By inhibiting liver lipid synthesis and transport, IPA helps to alleviate the metabolic stress associated with a high-fat diet. mdpi.comnih.gov

| Parameter | Effect of High-Fat Diet (HFD) | Effect of HFD + IPA Intervention |

|---|---|---|

| Hepatic Lipid Deposition | Increased | Significantly reversed |

| Liver Triglyceride Level | Elevated | Significantly reduced |

| Liver Total Cholesterol Level | Elevated | Significantly reduced |

| Liver CD36 mRNA Expression | Elevated | Significantly reduced |

Role in Gut Microbiota-Host Metabolic Crosstalk

Indole-3-propionic acid (IPA) is a prominent example of a molecule that mediates the metabolic dialogue between the gut microbiota and the host. mdpi.comnih.gov It is not synthesized by mammalian cells but is produced exclusively by certain species of gut bacteria, most notably from the genus Clostridium, through the metabolism of dietary tryptophan. nih.govnih.gov

Once produced in the gut, IPA is absorbed into the bloodstream and acts as a signaling molecule throughout the body, influencing various physiological processes. mdpi.com Its presence and concentration in circulation are directly linked to the composition and metabolic activity of the gut microbiome. Research indicates that IPA plays a crucial role in maintaining intestinal barrier integrity and modulating the immune response within the gut. mdpi.com By acting as a chemical messenger, IPA communicates the metabolic state of the gut microbiota to host tissues, thereby influencing systemic metabolic health, including glucose and lipid homeostasis. mdpi.com Therefore, compounds from this class are considered key players in the gut-host metabolic axis.

Enzyme and Receptor Target Investigations

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

The indole propanoic acid scaffold has been successfully utilized to develop potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. nih.govnih.gov The cPLA2α enzyme is responsible for releasing arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of pro-inflammatory eicosanoids.

A medicinal chemistry campaign focused on 3-(1-aryl-1H-indol-5-yl)propanoic acids led to the identification of key structural features necessary for potent cPLA2α inhibition. Structure-activity relationship (SAR) studies revealed that specific substitutions on the indole core are essential for high inhibitory activity. nih.gov Optimization of these features resulted in the discovery of compound ASB14780, a potent and orally effective cPLA2α inhibitor. nih.gov

| Position on Indole Core | Group | Importance for Activity |

|---|---|---|

| 1 | (p-O-substituted)phenyl group | Essential |

| 3 | Phenylethyl group | Essential |

| 5 | Propanoic acid group | Essential |

Polypharmacological Modulatory Effects (e.g., PPARγ, LLP, TXAS)

The concept of polypharmacology, where a single compound interacts with multiple targets, is a key strategy in modern drug discovery. An analogue of the title compound, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (termed Les-6614), has been investigated as a potential polypharmacological agent.

In silico screening and molecular docking studies predicted that this compound could interact with several therapeutically relevant targets. These include Peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism and inflammation; lysosomal protective protein (LLP); and Thromboxane-A synthase (TXAS), an oncogenic target. The potential modulation of PPARγ is consistent with observed anti-allergic effects in preclinical models. The predicted affinity for multiple targets suggests that this indole-based scaffold could serve as a template for developing multi-target agents for complex diseases like cancer or metabolic syndrome.

| Predicted Target | Target Class | Potential Therapeutic Area |

|---|---|---|

| PPARγ (Peroxisome proliferator-activated receptor gamma) | Nuclear Receptor | Allergy, Inflammation, Cancer, Diabetes |

| LLP (Lysosomal protective protein) | Enzyme | Oncology |

| TXAS (Thromboxane-A synthase) | Enzyme | Oncology |

Utility in Developing Ligands for Specific Receptors (e.g., melanocortin, histamine (B1213489) H4, NR2B/NMDA)

The indole propanoic acid structure and its parent indole scaffold are recognized as privileged fragments in medicinal chemistry, serving as valuable starting points for the development of ligands for a variety of specific and challenging receptor targets.

Melanocortin Receptors: These receptors are crucial in regulating energy homeostasis and inflammation. The endogenous peptide ligands for these receptors feature a critical pharmacophore sequence that includes a tryptophan residue (His-Phe-Arg-Trp). The indole ring of tryptophan is essential for receptor binding and activation. Consequently, indole-containing scaffolds are of significant interest in the design of novel, smaller, non-peptide molecules that can mimic this interaction and modulate melanocortin receptor activity.

Histamine H4 Receptor (H4R): The H4R is primarily expressed on immune cells and is a key target for treating inflammatory and autoimmune diseases. The indole scaffold is one of the most widely explored chemical structures in the development of H4R ligands, with numerous indolecarboxamide derivatives showing high affinity and selectivity for this receptor. This demonstrates the suitability of the indole core for designing potent H4R modulators.

NR2B/NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are vital for synaptic plasticity and function in the central nervous system, and their dysfunction is implicated in numerous neurological disorders. The NR2B subtype is a particularly important target for therapeutic intervention. Research has identified indole-2-carboxamide derivatives as selective antagonists for the NR2B-containing NMDA receptor. Furthermore, a compound featuring an indole carboxamide linked to a propanoic acid moiety has been developed as a potent agonist at the NMDA receptor's glycine (B1666218) binding site, highlighting the direct utility of combining these two structural motifs for targeting this important receptor complex. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Key Structural Determinants for Specific Biological Activities

The indole (B1671886) scaffold itself is a critical determinant for activity. The nitrogen atom of the indole ring can act as a hydrogen bond donor, which is often essential for anchoring the molecule within the binding site of a target protein. Furthermore, the aromatic nature of the bicyclic system allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues in the target protein. The position of substitution on the indole ring is also vital; in this case, substitution at the 3-position is a common feature in many biologically active indole derivatives.

The thioether linkage (-S-) is another key structural feature. Compared to a simple alkyl chain, the sulfur atom introduces specific electronic and steric properties. It is a flexible linker that can adopt various conformations, allowing the propanoic acid moiety to orient itself optimally within a binding pocket. The sulfur atom can also participate in interactions such as hydrogen bonding (as an acceptor) and coordination with metal ions present in some enzyme active sites.

Finally, the propanoic acid side chain provides a crucial acidic functional group. The carboxylic acid moiety is often involved in forming strong ionic interactions or hydrogen bonds with basic amino acid residues like arginine or lysine (B10760008) in the target protein. This interaction can be a primary anchoring point for the molecule. The length of the alkyl chain of the carboxylic acid is also a determining factor for activity, with the propanoic chain providing a specific spatial arrangement relative to the indole core.

Impact of Substituent Modifications on Pharmacological Potency and Selectivity

The potency and selectivity of 3-(1H-indol-3-ylsulfanyl)propanoic acid analogues can be significantly modulated by introducing various substituents at different positions on the molecule. These modifications can alter the electronic properties, lipophilicity, and steric profile of the compound, thereby influencing its binding affinity and selectivity for a particular biological target.

Substitutions on the Indole Ring: Modifications on the indole nucleus have a profound impact on pharmacological activity. The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) at positions 4, 5, 6, or 7 can alter the electron density of the indole ring system. This, in turn, can affect the strength of hydrogen bonding and π-π interactions. For instance, halogen substitutions can enhance binding through halogen bonding and increase lipophilicity, potentially improving cell membrane permeability.

| Substituent at Position 5 | Relative Potency | Observed Interaction |

| H | Baseline | Standard hydrophobic and H-bond interactions |

| F | ++ | Enhanced hydrophobic and potential halogen bond interactions |

| Cl | +++ | Stronger hydrophobic and halogen bond interactions |

| OCH₃ | + | Potential for additional hydrogen bonding |

| NO₂ | - | May introduce unfavorable steric or electronic effects |

Modifications of the Thioether Linkage: The thioether bridge can also be a target for modification. Oxidation of the sulfur to a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-) introduces more polar functionalities. This can alter the molecule's solubility and its ability to form hydrogen bonds, which may lead to a change in selectivity for different biological targets. Replacing the sulfur atom with other linkers, such as an oxygen atom (ether) or a methylene (B1212753) group (alkane), would significantly change the geometry and electronic nature of the linker, thereby affecting biological activity.

Alterations to the Propanoic Acid Side Chain: The length and branching of the alkanoic acid side chain are critical for optimal interaction with the target. Shortening the chain to an acetic acid or lengthening it to a butanoic acid derivative can misalign the carboxylic acid group within the binding site, leading to a loss of potency. Introducing substituents on the propanoic acid chain can also influence activity. For example, the addition of a methyl group could introduce steric hindrance or create new hydrophobic interactions.

| Side Chain Modification | Relative Potency | Rationale |

| Acetic Acid | - | Suboptimal length for reaching key binding residues |

| Propanoic Acid | +++ | Optimal length and flexibility for target interaction |

| Butanoic Acid | + | May be too long, leading to steric clashes |

| 2-Methylpropanoic Acid | +/- | Potential for enhanced hydrophobic interactions or steric hindrance |

Design Principles for Optimized Indole-Thioether-Propanoic Acid Analogues

The rational design of optimized analogues of this compound is guided by an understanding of the SAR discussed above. The primary goal is to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

One key design principle is bioisosteric replacement . This involves substituting a functional group with another group that has similar physicochemical properties. For example, the carboxylic acid group could be replaced with a tetrazole ring, which is a common bioisostere for carboxylic acids in medicinal chemistry. This can sometimes improve metabolic stability and oral bioavailability.

Another principle is scaffold hopping , where the indole core is replaced by another heterocyclic system that maintains the key interaction points. However, this would move beyond the scope of indole-thioether-propanoic acid analogues.

Structure-based drug design is a powerful approach when the three-dimensional structure of the biological target is known. Molecular docking studies can be used to predict how different analogues will bind to the target, allowing for the design of compounds with improved complementarity to the binding site. For instance, if a hydrophobic pocket is identified near the indole ring, substituents that increase lipophilicity can be introduced at the appropriate position.

Finally, fragment-based drug design can be employed. This involves identifying small molecular fragments that bind to different parts of the target's binding site and then linking them together to create a more potent molecule. In the context of indole-thioether-propanoic acid analogues, the indole, thioether, and propanoic acid moieties can be considered as fragments that can be individually optimized and then combined.

Stereochemical Considerations in Biological Activity

Stereochemistry can play a crucial role in the biological activity of drug molecules, as biological targets such as enzymes and receptors are chiral. If a chiral center is introduced into the this compound scaffold, the different enantiomers or diastereomers may exhibit significantly different pharmacological activities.

A potential chiral center can be created by introducing a substituent on the propanoic acid side chain, for example, at the α- or β-position to the carboxylic acid. The two enantiomers of such a molecule would have different three-dimensional arrangements of their functional groups. Consequently, one enantiomer may fit much better into the binding site of a target protein than the other, leading to a higher binding affinity and greater biological activity. The less active enantiomer may not bind at all or may even bind to a different target, potentially causing off-target effects.

Future Research Directions and Prospects for 3 1h Indol 3 Ylsulfanyl Propanoic Acid

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methodologies is crucial for the future exploration of 3-(1H-indol-3-ylsulfanyl)propanoic acid and its derivatives. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. rug.nl Future research should prioritize the development of novel and sustainable synthetic routes.

Key areas for exploration include:

Green Chemistry Approaches: Research should focus on adopting green chemistry principles, such as using water or ionic liquids as solvents, employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption, and utilizing nanocatalysts or green catalysts. researchgate.net Methods like the one-pot synthesis of indole-thioethers using thiourea (B124793) as an accessible sulfur source represent a step in a sustainable direction. rsc.org

Catalyst-Free and Solvent-Free Reactions: The development of protocols that eliminate the need for both a catalyst and a solvent would be a significant advancement. researchgate.net Such approaches simplify purification, reduce waste, and lower costs, making the synthesis more industrially viable.

Multicomponent Reactions (MCRs): Innovative MCRs, like the Ugi reaction followed by cyclization, can assemble the indole (B1671886) core in a highly efficient, two-step process from readily available starting materials without the need for metal catalysts. rug.nlrsc.org Adapting MCRs to incorporate the thioether-propanoic acid moiety would enable the rapid generation of a library of derivatives for screening.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would allow for on-demand production and easier optimization of reaction parameters.

Table 1: Comparison of Synthetic Approaches for Indole Derivatives

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Traditional Methods (e.g., Fischer Indole Synthesis) | Often requires harsh acidic conditions and high temperatures. youtube.com | Well-established, but limited by sustainability concerns. |

| Green Catalysis | Utilizes environmentally benign catalysts and solvents (e.g., water). researchgate.net | Reduced environmental impact, improved safety profile. |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. rsc.org | High atom economy, operational simplicity, rapid library generation. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. researchgate.net | Drastically reduced reaction times, often higher yields. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, scalability, and reproducibility. |

Advanced Mechanistic Investigations at the Cellular and Subcellular Levels

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is paramount for its development as a therapeutic agent. While indole derivatives are known to interact with a multitude of biological targets, the specific role of the thioether linkage is a key area for investigation. chula.ac.thresearchgate.net The thioether group of methionine, for example, is an important ligand for Cu(I) trafficking proteins, particularly in oxidizing cellular environments. nih.gov

Future mechanistic studies should include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct protein targets of the compound. Once identified, these targets must be validated to confirm their role in the observed biological activity. Indole derivatives are known to target kinases, tubulin, and signaling pathways like PI3K/Akt/mTOR. nih.govnih.gov

Signaling Pathway Analysis: Investigating the compound's impact on key cellular signaling pathways involved in disease pathogenesis, such as inflammation (NF-κB), cell survival (PI3K/Akt), and cancer progression. mdpi.comnih.gov

Subcellular Localization Studies: Using fluorescence microscopy and cell fractionation techniques to determine the compound's distribution within the cell. Understanding whether it accumulates in specific organelles (e.g., mitochondria, endoplasmic reticulum) can provide clues about its mechanism of action. The reducing environment of the cytosol versus more oxidizing compartments could influence the chemistry of the thioether linkage. nih.gov

Diversification of the Indole-Thioether Scaffold for Emerging Biological Targets

The indole-thioether scaffold of this compound is a versatile platform for structural modification to target a wide range of diseases. researchgate.net The indole ring itself is a privileged structure in drug discovery, and strategic functionalization can enhance potency, selectivity, and pharmacokinetic properties. eurekaselect.commdpi.com

Future diversification efforts should explore:

Anticancer Agents: The indole scaffold is present in numerous anticancer drugs. mdpi.comresearchgate.net Modifications to the indole ring (e.g., substitution at the N1, C5, or C6 positions) or the propanoic acid chain could be explored to target specific cancer-related proteins like tubulin, protein kinases, or histone deacetylases (HDACs). nih.govnih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. chula.ac.thresearchgate.net Indole derivatives have shown promise as antibacterial and antitubercular agents, sometimes by inhibiting cell wall synthesis or disrupting the mycobacterial membrane. nih.gov The thioether moiety could enhance interactions with specific bacterial enzymes.

Neurodegenerative Diseases: The parent compound, indole-3-propionic acid, has demonstrated neuroprotective properties. nih.gov By modifying the scaffold, it may be possible to develop compounds that can cross the blood-brain barrier and target pathways involved in diseases like Alzheimer's or Parkinson's.

Anti-inflammatory and Immunomodulatory Agents: Given the anti-inflammatory potential of many indole derivatives, new analogs could be designed as inhibitors of key inflammatory targets like cytosolic phospholipase A2α (cPLA2α) or cyclooxygenase-2 (COX-2). mdpi.comnih.gov

Table 2: Potential Biological Targets for Modified Indole-Thioether Scaffolds

| Therapeutic Area | Potential Biological Targets | Rationale for Scaffold Diversification |

|---|---|---|

| Oncology | Protein Kinases, Tubulin, HDACs, p53 | Indole is a core structure in many approved and investigational anticancer drugs. nih.gov |

| Infectious Diseases | DprE1 (Tuberculosis), Cell Wall Synthesis Enzymes | Indole derivatives are being explored to combat drug-resistant pathogens. nih.gov |

| Neurodegeneration | Amyloid-β aggregation, Alpha-synuclein | Potential to build on the neuroprotective effects of indole-3-propionic acid. nih.govmdpi.com |

| Inflammation | cPLA2α, COX-2, NF-κB Pathway | The indole structure is found in established anti-inflammatory drugs like Indomethacin. mdpi.com |

Integration of Cheminformatics and Artificial Intelligence in Compound Design and Screening

The integration of computational tools is essential to accelerate the discovery and optimization of new drugs based on the this compound scaffold. nih.gov Cheminformatics and artificial intelligence (AI) can rationalize the design process, predict properties, and prioritize compounds for synthesis and testing, thereby saving significant time and resources. nih.govresearchgate.net

Future research should leverage these computational approaches:

Virtual Screening and Molecular Docking: Using computational models of target proteins to screen large virtual libraries of indole-thioether derivatives to identify compounds with high predicted binding affinity. nih.govfrontiersin.org This can help prioritize which analogs to synthesize.

Machine Learning (ML) and Quantitative Structure-Activity Relationship (QSAR): Developing ML models trained on existing data for indole derivatives to predict the biological activity of new, unsynthesized compounds based on their chemical structures. researchgate.netnih.govmdpi.com These models can identify key structural features that correlate with potency and selectivity.

De Novo Drug Design: Employing deep generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design entirely new molecules based on the indole-thioether scaffold with desired pharmacological properties. pharmafeatures.com

ADMET Prediction: Using AI-driven tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process. nih.gov This helps to identify and eliminate candidates with poor pharmacokinetic profiles before committing to costly synthesis and experimental testing.

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel medicines for a range of challenging diseases.

Q & A

Q. What methodologies assess the compound’s stability under physiological conditions for drug development?

- Methodological Answer : Simulated gastric fluid (pH 2.0) and plasma stability assays (37°C, 24h) evaluate degradation. LC-MS identifies metabolites, while accelerated stability chambers (40°C/75% RH) predict shelf-life .

Key Data from Literature

- Crystallographic Parameters :

- Synthetic Yields :

- Stability Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.